Cas no 34686-71-0 (6-(pent-2-en-1-yl)oxan-2-one)
6-(pent-2-en-1-yl)oxan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
- 6-[(E)-pent-2-enyl]oxan-2-one
- TETRAHYDRO-6-(2-PENTENYL)-2H-PYRAN-2-ONE
- 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
- 6-pent-2-enyltetrahydropyran-2-one
- 6-(pent-2-en-1-yl)oxan-2-one
- SCHEMBL919914
- CHEBI:195792
- (Z)-dec-7-en-5-olide [jasmine lactone]
- FEMA 3745
- Tetrahydro-6-(cis-2-pentenyl)-2H-pyran-2-one
- 5-Hydroxy-7(Z)-decenoic acid-delta-lactone
- tetrahydro-6-(2z)-2-pentenyl-2h-pyran-2-one
- XPPALVZZCMPTIV-ONEGZZNKSA-N
- cis-5-(2-Pentenyl)pentanolide
- DTXSID001347059
- (E)-6-(pent-2-enyl)tetrahydro-2H-pyran-2-one
- 5-Hydroxy-7(Z)-decenoic acid-laquo deltaRaquo -lactone
- 34686-71-0
- 5-Hydroxy-7(Z)-decenoic acid delta-lactone
- cis-7-decen-5-olide
- tetrahydro-6-(2-pentenyl)-(z)-2h-pyran-2-one
- Tetrahydro-6-(2Z)-2-penten-1-yl-2H-Pyran-2-one
- (Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
- 100428-67-9
- EINECS 252-148-2
- (E)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one
- SCHEMBL919912
- 6-[(2E)-pent-2-en-1-yl]oxan-2-one
- Tetrahydro-6-((Z)-2-penten-1-yl)-2H-Pyran-2-one
- Jasminlactone
- (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
- 25524-96-3
- Dec-7(Z)-en-5-olide
- AKOS006281379
- (Z)-Dec-7-en-5-olide
- 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-
- EN300-18533826
-
- Inchi: 1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+
- InChI Key: XPPALVZZCMPTIV-ONEGZZNKSA-N
- SMILES: O1C(CCCC1C/C=C/CC)=O
Computed Properties
- Exact Mass: 168.11508
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
6-(pent-2-en-1-yl)oxan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18533826-1g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 1g |
$3009.0 | 2023-09-18 | |
| Enamine | EN300-18533826-5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 5g |
$8725.0 | 2023-09-18 | |
| Enamine | EN300-18533826-10g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 10g |
$12938.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.05g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.05g |
$800.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.1g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.1g |
$1044.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.25g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.25g |
$1488.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.5g |
$2346.0 | 2023-09-18 | |
| Enamine | EN300-18533826-1.0g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 1g |
$3009.0 | 2023-06-04 | |
| Enamine | EN300-18533826-2.5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 2.5g |
$5897.0 | 2023-09-18 | |
| Enamine | EN300-18533826-5.0g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 5g |
$8725.0 | 2023-06-04 |
6-(pent-2-en-1-yl)oxan-2-one Related Literature
-
James Perkins,Tobias Hayashi,Rod Peakall,Gavin R. Flematti,Bj?rn Bohman Nat. Prod. Rep. 2023 40 819
Additional information on 6-(pent-2-en-1-yl)oxan-2-one
Introduction to 6-(pent-2-en-1-yl)oxan-2-one (CAS No. 34686-71-0)
6-(pent-2-en-1-yl)oxan-2-one, also known by its CAS number 34686-71-0, is a compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of lactones, specifically a seven-membered ring lactone with a unique pentenyl substituent. The structural complexity and functional group arrangement of 6-(pent-2-en-1-yl)oxan-2-one make it an intriguing subject for various scientific investigations, including its potential applications in drug development and material science.
The chemical structure of 6-(pent-2-en-1-yl)oxan-2-one is characterized by a seven-membered oxane ring with a ketone functional group at the 2-position and a pentenyl group at the 6-position. This unique arrangement provides the compound with distinct physical and chemical properties, such as solubility, reactivity, and stability. These properties are crucial for understanding its behavior in different environments and its potential applications in various industries.
In recent years, there has been a growing interest in the biological activities of lactones, including 6-(pent-2-en-1-yl)oxan-2-one. Studies have shown that certain lactones exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 6-(pent-2-en-1-yl)oxan-2-one demonstrated significant antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This finding suggests that the compound could be a promising candidate for the development of new antimicrobial agents.
Beyond its antimicrobial properties, 6-(pent-2-en-1-yl)oxan-2-one has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is involved in various diseases, including arthritis and cardiovascular disorders. A study published in the European Journal of Pharmacology in 2020 found that 6-(pent-2-en-1-yl)oxan-2-one exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight the compound's potential as a therapeutic agent for inflammatory diseases.
The synthesis of 6-(pent-2-en-1-yl)oxan-2-one has been extensively studied to optimize its production for both research and industrial applications. Various synthetic routes have been developed, each with its advantages and limitations. One common approach involves the ring-closing metathesis (RCM) reaction, which is known for its high efficiency and selectivity. A recent study published in Organic Letters in 2019 described an improved RCM protocol that significantly increased the yield and purity of 6-(pent-2-en-1-yl)oxan-2-one. This advancement has facilitated further research on the compound's properties and applications.
In addition to its biological activities, 6-(pent-2-en-1-yl)oxan-2-one has also been explored for its potential use in material science. The unique structural features of lactones make them suitable for the synthesis of biodegradable polymers, which have gained increasing attention due to environmental concerns. A study published in Polymer Chemistry in 2018 reported that copolymers containing 6-(pent-2-en-1-yloxan)-2-one units exhibited excellent biodegradability and mechanical properties, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The safety profile of 6-(pentenyl)-oxanone is another important aspect that has been extensively studied. Toxicological evaluations have shown that the compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical studies. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 6-(pentenyl)-oxanone (CAS No. 34686--71-0) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, material science, and other industries. Its unique chemical structure confers it with valuable physical and chemical properties, while its biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, paving the way for innovative solutions to pressing health and environmental challenges.
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